Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound that contains a thieno[2,3-b]pyrazine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and bromine substituents on the thieno[2,3-b]pyrazine ring makes it a versatile intermediate for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate typically involves the bromination of Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate. One common method includes the use of copper(II) bromide and tert-butyl nitrite in acetonitrile at room temperature. The reaction proceeds by adding Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate in portions over two hours, followed by stirring for an additional two hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to form more complex molecules.
Common Reagents and Conditions
Copper(II) bromide and tert-butyl nitrite: Used for bromination reactions.
Palladium catalysts: Employed in cross-coupling reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-b]pyrazine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinase inhibition and other enzymatic pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: Its derivatives are studied for their antimicrobial, antiviral, and anticancer activities.
Wirkmechanismus
The mechanism of action of Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups can facilitate binding to active sites, leading to inhibition or activation of biological pathways. For example, some derivatives may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate: Lacks the amino group, making it less versatile for certain chemical transformations.
Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates: These compounds have different substituents on the amino group, which can alter their biological activity and chemical reactivity.
Thieno[2,3-c]pyridine derivatives: These compounds share a similar thieno ring structure but differ in the pyrazine ring, leading to different biological activities and applications.
Uniqueness
Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate is unique due to the presence of both amino and bromine substituents, which provide a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of biologically active compounds.
Eigenschaften
Molekularformel |
C9H8BrN3O2S |
---|---|
Molekulargewicht |
302.15 g/mol |
IUPAC-Name |
ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2S/c1-2-15-9(14)7-5(11)6-8(16-7)12-3-4(10)13-6/h3H,2,11H2,1H3 |
InChI-Schlüssel |
HAXVWPFILUKTNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=NC(=CN=C2S1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.